6-Bromo-5-methoxyisoquinolin-1(2H)-one is an organic compound characterized by its unique isoquinoline structure, which includes a bromine atom at the sixth position and a methoxy group at the fifth position. Its molecular formula is CHBrNO, and it has a molecular weight of 254.08 g/mol. This compound is part of a broader class of isoquinoline derivatives which are known for their diverse biological activities and potential therapeutic applications.
The chemical reactivity of 6-Bromo-5-methoxyisoquinolin-1(2H)-one can be attributed to the presence of both the bromine and methoxy substituents. It can undergo various reactions typical of isoquinoline derivatives, including:
Isoquinoline derivatives, including 6-Bromo-5-methoxyisoquinolin-1(2H)-one, have been studied for their biological activities, such as:
The synthesis of 6-Bromo-5-methoxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. Common methods include:
6-Bromo-5-methoxyisoquinolin-1(2H)-one has several applications in various fields:
Interaction studies involving 6-Bromo-5-methoxyisoquinolin-1(2H)-one often focus on its binding affinity with specific biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic roles. For example, it may interact with kinases involved in cancer progression or with neurotransmitter receptors influencing neurological functions.
Several compounds share structural similarities with 6-Bromo-5-methoxyisoquinolin-1(2H)-one. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Key Features |
---|---|---|
6-Bromo-4-methoxyisoquinolin-1(2H)-one | 1548942-27-3 | Bromine at position 6, methoxy at position 4 |
6-Bromo-7-methoxyisoquinolin-1(2H)-one | 758710-73-5 | Bromine at position 6, methoxy at position 7 |
6-Bromoisoquinolin-1(2H)-one | 82827-09-6 | Lacks methoxy group; simpler structure |
The uniqueness of 6-Bromo-5-methoxyisoquinolin-1(2H)-one lies in its specific arrangement of substituents, which may confer distinct biological activities compared to other isoquinoline derivatives. Its particular combination of bromine and methoxy groups allows for unique reactivity patterns and interactions with biological targets, making it a valuable compound for further research in medicinal chemistry.